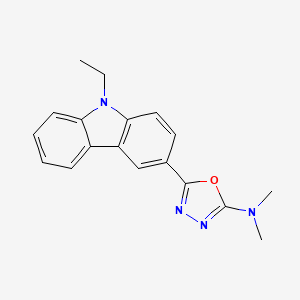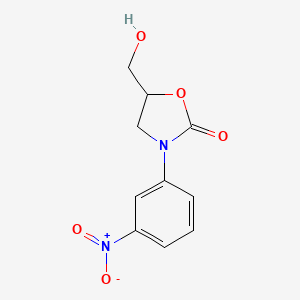
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylindolizin-3-yl)propan-1-amine typically involves the reaction of 2-methylindolizine with a suitable alkylating agent, such as 3-chloropropan-1-amine, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
For the preparation of 2,4,6-trinitrophenol, the nitration of phenol is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 3-(2-Methylindolizin-3-yl)propan-1-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
The industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, followed by purification steps to remove impurities and obtain the pure compound. Safety measures are critical due to the explosive nature of 2,4,6-trinitrophenol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(2-Methylindolizin-3-yl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: Both 3-(2-Methylindolizin-3-yl)propan-1-amine and 2,4,6-trinitrophenol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of 3-(2-Methylindolizin-3-yl)propan-1-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylindolizin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The indolizine ring system may interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylindolizin-3-yl)propan-1-amine: Similar compounds include other indolizine derivatives with different alkyl or aryl substituents.
2,4,6-Trinitrophenol: Similar compounds include other nitrophenols and nitroaromatic compounds.
Uniqueness
3-(2-Methylindolizin-3-yl)propan-1-amine: Unique due to its specific indolizine structure and potential biological activities.
2,4,6-Trinitrophenol: Unique due to its high explosive nature and specific nitration pattern.
Properties
CAS No. |
65548-81-4 |
|---|---|
Molecular Formula |
C18H19N5O7 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-(2-methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H16N2.C6H3N3O7/c1-10-9-11-5-2-3-8-14(11)12(10)6-4-7-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,5,8-9H,4,6-7,13H2,1H3;1-2,10H |
InChI Key |
JGXAAWJFNUQNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)CCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


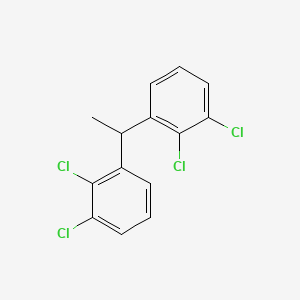
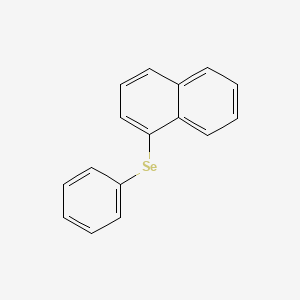


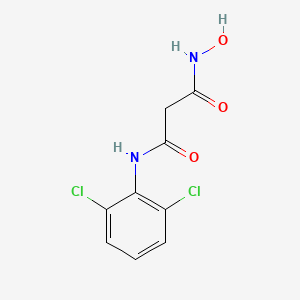
![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

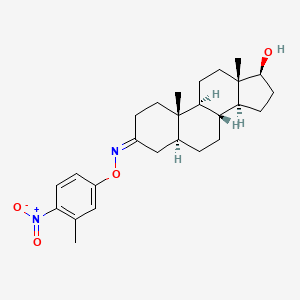
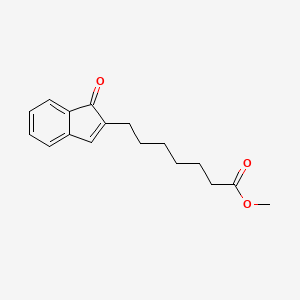
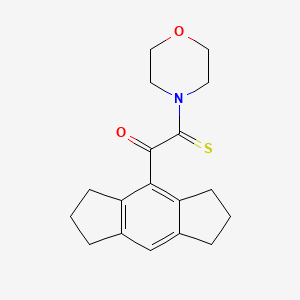
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
